Beryllium fluoride

Description

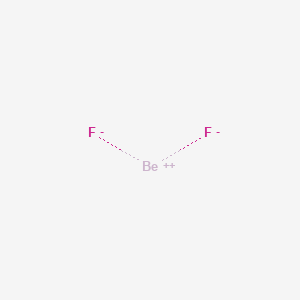

Structure

2D Structure

Properties

CAS No. |

7787-49-7 |

|---|---|

Molecular Formula |

BeF2 |

Molecular Weight |

47.008989 g/mol |

IUPAC Name |

beryllium;difluoride |

InChI |

InChI=1S/Be.2FH/h;2*1H/q+2;;/p-2 |

InChI Key |

JZKFIPKXQBZXMW-UHFFFAOYSA-L |

impurities |

Beryllium fluoride-purity: 99.5%; impurities (mg/kg): Al, 75; Fe, 75; Ni, 40; Cu, 10. Typical chemical composition & impurity limits for certain beryllium: anhydrous beryllium fluoride discs: beryllium 19.0%; aluminum 75 mg/kg; iron 75 mg/kg; nickel 40 mg/kg; copper 10 mg/kg. /From table/ |

SMILES |

[Be+2].[F-].[F-] |

Canonical SMILES |

[Be+2].[F-].[F-] |

boiling_point |

1283 °C 1175 °C |

Color/Form |

Tetrahedral crystals or glass Glassy hygroscopic mass (tetragonal system) Amorphous, colorless, hexagonal crystals White salt |

density |

1.99 at 68 °F (USCG, 1999) 2.1 g/cu cm 2,0 g/cm³ |

melting_point |

True MP: 555 °C; becomes free-flowing at about 800 °C 555 °C |

Other CAS No. |

7787-49-7 |

physical_description |

Beryllium fluoride is an odorless white solid. Denser than water. (USCG, 1999) COLOURLESS HYGROSCOPIC SOLID IN VARIOUS FORMS. |

Pictograms |

Corrosive; Acute Toxic; Health Hazard; Environmental Hazard |

solubility |

Very soluble in water; slightly soluble in ethanol Insoluble in anhydrous hydrogen fluoride; soluble in alcohol; more soluble in mixture of alcohol and ether Solubility in water: very good |

Synonyms |

eryllium fluoride beryllofluoride fluoroberyllate |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Beryllium Fluoride from Beryllium Hydroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant method for synthesizing high-purity beryllium fluoride (B91410) (BeF₂) from beryllium hydroxide (B78521) (Be(OH)₂). The information presented is collated from various scientific and patented literature, intended to offer a detailed resource for professionals in research and development. This document covers the core chemical transformations, experimental protocols, quantitative process parameters, and underlying reaction mechanisms.

Introduction

Beryllium fluoride is a key inorganic compound, primarily serving as a precursor in the production of beryllium metal and finding applications in nuclear reactors and specialty glass manufacturing. The synthesis from beryllium hydroxide is a well-established industrial process that proceeds in two primary stages:

-

Formation of an intermediate salt: Beryllium hydroxide is reacted with ammonium (B1175870) bifluoride to produce ammonium tetrafluoroberyllate ((NH₄)₂BeF₄).

-

Thermal decomposition: The purified ammonium tetrafluoroberyllate is then heated to yield anhydrous this compound.

This two-step approach allows for the effective purification of the intermediate salt, which is crucial for obtaining high-purity this compound.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound from beryllium hydroxide. These protocols are based on established methods described in the literature and are intended for laboratory-scale synthesis.

Synthesis of Ammonium Tetrafluoroberyllate ((NH₄)₂BeF₄) from Beryllium Hydroxide

This initial stage involves the conversion of beryllium hydroxide to the water-soluble ammonium tetrafluoroberyllate.

Reaction:

Be(OH)₂ + 2(NH₄)HF₂ → (NH₄)₂BeF₄ + 2H₂O

Materials:

-

Beryllium hydroxide (Be(OH)₂) powder or filter cake

-

Ammonium bifluoride ((NH₄)HF₂) solution or crystals

-

Deionized water

-

Ammonia (B1221849) solution (for pH adjustment)

-

Lead dioxide (PbO₂) and hydrogen sulfide (B99878) (H₂S) (for purification, optional)

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, typically made of a corrosion-resistant material like Teflon or a specialized alloy, a slurry of beryllium hydroxide in water is prepared.

-

Reagent Addition: An aqueous solution of ammonium bifluoride is gradually added to the beryllium hydroxide slurry with constant agitation. The molar ratio of ammonium bifluoride to beryllium hydroxide is a critical parameter, with an excess of the fluorinating agent generally being used to ensure complete reaction.

-

Digestion: The mixture is heated and agitated for a specific duration to ensure the complete dissolution of the beryllium hydroxide and the formation of ammonium tetrafluoroberyllate.

-

Purification of the Intermediate Solution: The resulting solution of ammonium tetrafluoroberyllate may contain impurities originating from the beryllium hydroxide raw material. Purification is typically achieved by adjusting the pH of the solution with ammonia. This causes the precipitation of metal hydroxides, such as those of aluminum and iron, which can then be removed by filtration. For further purification, the solution can be treated with lead dioxide and hydrogen sulfide to precipitate other contaminants.

-

Crystallization: The purified ammonium tetrafluoroberyllate solution is concentrated by evaporation, leading to the crystallization of the salt upon cooling.

-

Isolation and Drying: The crystals of ammonium tetrafluoroberyllate are separated from the mother liquor by filtration, washed with a minimal amount of cold deionized water, and then dried.

Thermal Decomposition of Ammonium Tetrafluoroberyllate to this compound

The final step is the thermal decomposition of the purified ammonium tetrafluoroberyllate to produce anhydrous this compound.

Reaction:

(NH₄)₂BeF₄(s) → BeF₂(s) + 2NH₃(g) + 2HF(g)

Materials:

-

Purified, dry ammonium tetrafluoroberyllate ((NH₄)₂BeF₄) crystals

Procedure:

-

Furnace Setup: The thermal decomposition is carried out in a furnace equipped with a corrosion-resistant liner, such as graphite, to withstand the high temperatures and corrosive off-gases (ammonia and hydrogen fluoride). The furnace should have a system for the safe venting and scrubbing of the gaseous byproducts.

-

Heating Protocol: The dried ammonium tetrafluoroberyllate crystals are placed in the furnace. The temperature is gradually increased according to a specific heating profile. The decomposition occurs in stages, with the formation of intermediate species.

-

Decomposition: The temperature is raised to a final hold temperature, typically in the range of 900-1100°C, to ensure the complete decomposition of the ammonium tetrafluoroberyllate and the removal of all volatile components.

-

Cooling and Collection: After the decomposition is complete, the furnace is cooled under an inert atmosphere to prevent the re-absorption of moisture by the hygroscopic this compound. The resulting this compound is a glassy, fused solid that can be crushed and stored in a desiccated environment.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of this compound from beryllium hydroxide, as compiled from various sources.

Table 1: Reaction Conditions for Ammonium Tetrafluoroberyllate Synthesis

| Parameter | Value | Source |

| Molar Ratio (NH₄)HF₂ : Be(OH)₂ | 2:1 (stoichiometric) to 4:1 | |

| Excess Ammonium Bifluoride | 20% to 100% over stoichiometric | |

| Reaction Temperature | Ambient to boiling | |

| pH for Impurity Precipitation | 8.0 - 9.0 |

Table 2: Thermal Decomposition Conditions for this compound Synthesis

| Parameter | Value | Source |

| Decomposition Onset Temperature | ~185 - 255°C (initial stage) | |

| Final Decomposition Temperature | 900 - 1100°C | |

| Furnace Lining | Graphite | |

| Product Form | Glassy, fused solid |

Table 3: Purity and Yield Data

| Parameter | Value | Source |

| Purity of (NH₄)₂BeF₄ after recrystallization | >99.95% | |

| Yield of BeF₂ from (NH₄)₂BeF₄ | High (approaching quantitative) | |

| Common Impurities in final BeF₂ | BeO, unreacted (NH₄)₂BeF₄ |

Reaction Mechanisms and Process Logic

The synthesis of this compound from beryllium hydroxide is a logical and efficient process that leverages the differential solubility and thermal stability of the involved compounds.

Formation of Ammonium Tetrafluoroberyllate

The reaction between beryllium hydroxide, a basic hydroxide, and ammonium bifluoride, an acidic salt, is an acid-base reaction. The bifluoride ion (HF₂⁻) acts as the fluorinating agent. The reaction proceeds readily in an aqueous medium. The use of an excess of ammonium bifluoride helps to drive the reaction to completion and ensures that all the beryllium hydroxide is converted.

Purification of the Intermediate

The purification of the ammonium tetrafluoroberyllate solution by pH adjustment is a critical step. By raising the pH, the solubility of many common metal impurities, such as aluminum and iron, is significantly decreased, leading to their precipitation as hydroxides. Beryllium hydroxide, being amphoteric, remains in solution as the tetrafluoroberyllate anion at this pH, allowing for a clean separation.

Thermal Decomposition

The thermal decomposition of ammonium tetrafluoroberyllate is a multi-step process. Thermogravimetric analysis has shown that the decomposition begins at temperatures around 185-255°C, likely with the formation of intermediates such as NH₄BeF₃. As the temperature is increased, ammonia and hydrogen fluoride are driven off, leaving behind this compound. The high final temperature ensures the complete removal of any residual ammonium salts and results in a dense, anhydrous product. The use of a graphite-lined furnace is necessary to prevent reaction with the furnace materials at these high temperatures.

Visualizations

The following diagrams illustrate the synthesis workflow and the chemical transformation pathway.

Caption: Overall workflow for the synthesis of this compound from beryllium hydroxide.

Caption: Simplified chemical pathway for the two-stage synthesis of this compound.

Conclusion

The synthesis of this compound from beryllium hydroxide via the ammonium tetrafluoroberyllate intermediate is a robust and well-documented process. This method allows for the production of high-purity this compound, which is essential for its various technological applications. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the molar ratios of reactants, the pH during purification, and the temperature profile during thermal decomposition. The information provided in this guide serves as a foundational resource for researchers and professionals involved in the handling and synthesis of beryllium compounds. Due to the high toxicity of beryllium compounds, all experimental work should be conducted with appropriate safety precautions and in a well-ventilated environment.

A Technical Guide to the History and Discovery of Beryllium Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beryllium fluoride (B91410) (BeF₂), a compound of significant interest in materials science and nuclear engineering, possesses a rich history intertwined with the discovery of the element beryllium itself. This whitepaper provides a comprehensive technical overview of the discovery, early synthesis, and characterization of beryllium fluoride. It details the key experimental protocols that defined its production and presents its fundamental physicochemical properties in a structured format. Furthermore, this guide illustrates the historical and logical progression of its development and synthesis through detailed diagrams, offering a thorough resource for researchers and professionals.

A History of Discovery: From Sweet Earth to Isolated Metal

The story of this compound is inseparable from the discovery of its constituent element, beryllium. Initially identified as an unknown "earth" (oxide) in 1798 by the French chemist Louis-Nicolas Vauquelin from the minerals beryl (B75158) and emerald, the element was first named "glucinium" due to the sweet taste of its soluble salts.[1][2][3] The metallic element was independently isolated in 1828 by Friedrich Wöhler and Antoine A.B. Bussy, who achieved this milestone by reducing beryllium chloride with potassium.[1][2][4]

However, the production of high-purity beryllium metal, a critical step for its application, remained elusive for another seven decades. The crucial breakthrough came in 1898 when French chemist Paul Lebeau developed an electrolytic process.[1][3] Lebeau's work was pivotal as it involved the electrolysis of a molten mixture of this compound and sodium fluoride (or potassium fluoride), marking the first significant synthesis and application of this compound.[1] This electrolytic method yielded the first samples of 99.5-99.8% pure beryllium, establishing this compound as the principal precursor for the manufacture of beryllium metal.[1][5]

The timeline below captures the key milestones in the journey from the discovery of the element to the pivotal synthesis of this compound.

Caption: A logical diagram illustrating the key historical milestones.

Physicochemical Properties of this compound

This compound is a white, glassy, amorphous solid that is hygroscopic and highly soluble in water.[5][6][7] Its structure in the solid state is notable for its resemblance to quartz (SiO₂), with Be²⁺ centers being tetrahedrally coordinated and fluoride centers being two-coordinate.[5][6][8] In the gaseous state, it adopts a linear F-Be-F structure.[5][6]

Quantitative Data Summary

The fundamental physical and crystallographic properties of this compound are summarized in the tables below for ease of reference.

Table 1: Physical Properties of this compound (BeF₂)[5][6][9][10]

| Property | Value |

| Molar Mass | 47.01 g/mol |

| Appearance | Colorless, glassy lumps/White solid |

| Density | 1.986 g/cm³ |

| Melting Point | 554 °C (827 K) |

| Boiling Point | 1,169 °C (1,442 K) |

| Solubility in Water | Very soluble |

| Solubility in Ethanol | Sparingly soluble |

Table 2: Crystallographic Data for α-BeF₂ (Alpha-Quartz Structure)[5][10][11]

| Property | Value |

| Crystal System | Trigonal |

| Space Group | P3₁21 (No. 152) |

| Lattice Constant 'a' | 4.7329 Å (473.29 pm) |

| Lattice Constant 'c' | 5.1788 Å (517.88 pm) |

| Be-F Bond Length | ~1.54 - 1.55 Å |

Key Experimental Protocols

The primary industrial method for producing this compound involves the thermal decomposition of ammonium (B1175870) tetrafluoroberyllate ((NH₄)₂BeF₄). This process remains the most effective route for generating high-purity BeF₂.

Synthesis of this compound via Thermal Decomposition

This protocol is a two-stage process that begins with impure beryllium hydroxide (B78521), a common product from the processing of beryllium ores like beryl or bertrandite.[5][12]

Objective: To synthesize pure this compound (BeF₂) from beryllium hydroxide (Be(OH)₂).

Overall Reaction:

-

Be(OH)₂ + 2 (NH₄)HF₂ → (NH₄)₂BeF₄ + 2 H₂O

-

(NH₄)₂BeF₄ → BeF₂ + 2 NH₃ + 2 HF

Methodology:

-

Step 1: Formation of Ammonium Tetrafluoroberyllate

-

Impure beryllium hydroxide, Be(OH)₂, is reacted with a solution of ammonium bifluoride, (NH₄)HF₂.[5]

-

This reaction forms the stable and soluble ammonium tetrafluoroberyllate salt, (NH₄)₂BeF₄.[5][10]

-

The robustness of the tetrafluoroberyllate ion allows for the purification of the solution by precipitating various metallic impurities as their respective hydroxides by adjusting the pH.[5]

-

The purified (NH₄)₂BeF₄ is then crystallized from the solution.[10]

-

-

Step 2: Thermal Decomposition

-

The purified, solid (NH₄)₂BeF₄ is placed in a furnace.

-

The material is heated to temperatures typically between 600°C and 950°C.[7][13][14]

-

The heat causes the ammonium tetrafluoroberyllate to decompose.[5][15]

-

The decomposition products are solid this compound (BeF₂) and gaseous byproducts, ammonia (B1221849) (NH₃) and hydrogen fluoride (HF), which are volatilized.[5][16]

-

The final product is solid, high-purity this compound. A less hygroscopic form of BeF₂ is produced at temperatures above 600°C.[13][14]

-

The workflow for this synthesis is visualized in the diagram below.

Caption: A workflow diagram for the synthesis of this compound.

Historical and Modern Applications

The significance of this compound throughout history is primarily linked to two critical technological fields: metallurgy and nuclear energy.

-

Precursor to Beryllium Metal: The most practical and historically significant application of BeF₂ is as the key intermediate in the production of beryllium metal.[5][6] Metallic beryllium is obtained by reducing BeF₂ with magnesium in a graphite (B72142) crucible at high temperatures (~1300 °C).[5]

-

Reaction: BeF₂ + Mg → Be + MgF₂

-

Beryllium chloride is less suitable for this process due to its higher volatility.[5]

-

-

Nuclear Reactors: this compound is a crucial component in Molten-Salt Reactor (MSR) designs.[5][6][7] It is a primary constituent of the fluoride salt mixture known as FLiBe (a mixture of lithium fluoride and this compound), which serves as a coolant and a solvent for nuclear fuel, such as uranium and thorium fluorides.[5][7][17] FLiBe was famously used in the Molten-Salt Reactor Experiment (MSRE) at Oak Ridge National Laboratory.[18] The LiF/BeF₂ mixture is favored for its exceptional chemical stability, low melting point, and excellent neutronic properties.[5][7]

Conclusion

From its foundational role in the first isolation of pure beryllium by Paul Lebeau in 1898 to its advanced application in modern nuclear reactor designs, this compound has been a compound of considerable scientific and industrial importance. The development of its synthesis, primarily through the thermal decomposition of ammonium tetrafluoroberyllate, enabled the production of high-purity beryllium metal, paving the way for its use in alloys and specialized applications. The unique physicochemical properties of BeF₂, particularly its stability and solvent capabilities in a molten state, continue to make it a material of interest for next-generation nuclear technology. This guide has provided a technical foundation for understanding the history, properties, and synthesis of this remarkable inorganic compound.

References

- 1. briandcolwell.com [briandcolwell.com]

- 2. Periodic Table of Elements: Los Alamos National Laboratory [periodic.lanl.gov]

- 3. Beryllium | MEL Chemistry [melscience.com]

- 4. Beryllium | Properties, Uses, & Facts | Britannica [britannica.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. This compound | BeF2 | CID 24589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 12. Beryllium - Wikipedia [en.wikipedia.org]

- 13. earchive.tpu.ru [earchive.tpu.ru]

- 14. researchgate.net [researchgate.net]

- 15. scienceandtechnology.quora.com [scienceandtechnology.quora.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Reviving a 40-year-old nuclear reactor coolant – MIT Nuclear Reactor Laboratory [nrl.mit.edu]

Beryllium Fluoride: A Technical Guide to its Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of beryllium fluoride (B91410) (BeF₂) in water and various organic solvents. Beryllium fluoride, an inorganic compound with significant applications in metallurgy, glass manufacturing, and nuclear reactor technology, also serves as a critical tool in biochemical research, particularly in protein crystallography as a phosphate (B84403) analog.[1][2] Understanding its solubility is paramount for its application in these diverse fields. This document collates available quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and presents a visualization of its mechanism of action in inhibiting ATPase enzymes.

Solubility of this compound

This compound is notable for its high solubility in water, a characteristic that distinguishes it from the fluorides of other alkaline earth metals.[3][4] This high solubility is attributed to the large hydration energy of the small beryllium ion (Be²⁺), which overcomes the compound's lattice energy.[4][5] In contrast, its solubility in organic solvents is generally limited.

Solubility in Water

This compound is very soluble in water.[3][6][7][8][9] Upon dissolution, it reacts with water and is hygroscopic.[2][3] The dissolution in water is a complex process involving the formation of various fluoroberyllate complexes.[10]

Quantitative analysis indicates a significant solubility at room temperature. One study reports the solubility of this compound in water to be 108.4 g per 100 g of water at 25°C .[11]

Aqueous Chemistry

In aqueous solutions, this compound exists in equilibrium with several fluoroberyllate complex ions, including BeF⁺, BeF₂, BeF₃⁻, and BeF₄²⁻.[10] The relative concentrations of these species are dependent on the overall fluoride-to-beryllium ratio and the pH of the solution.[10] The formation of these complexes is a key aspect of its aqueous chemistry and influences its reactivity and interactions in biological systems.

Solubility in Organic Solvents

The solubility of this compound in organic solvents is generally low. It is described as slightly or sparingly soluble in ethanol.[3][6][7][11] Some sources suggest it is more soluble in a mixture of alcohol and ether.[7][11][12]

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Reference |

| Water | 25 | 108.4 | [11] |

| Ethanol (absolute) | Not Specified | Sparingly soluble | [11] |

| Ethanol | Not Specified | Slightly soluble | [6][7][13] |

| Alcohol/Ether Mixture | Not Specified | More soluble than in alcohol alone | [7][11][12] |

| Anhydrous Hydrogen Fluoride | -24.2 | 0.014 | [11] |

| Anhydrous Hydrogen Fluoride | -5.1 | 0.013 | [11] |

| Anhydrous Hydrogen Fluoride | 11.2 | 0.015 | [11] |

| Nitric Acid | Not Specified | Insoluble | [14] |

| Sulfuric Acid | Not Specified | Reacts | [11] |

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt like this compound can be carried out using several established methods. The choice of method depends on factors such as the required precision, the temperature and pressure conditions, and the nature of the solvent. Below are generalized protocols for the isothermal shake-flask method and a brief description of an instrumental technique.

Isothermal Shake-Flask Method

This gravimetric method is a common and reliable technique for determining the equilibrium solubility of a solid in a liquid.

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, absolute ethanol)

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

-

Centrifuge (optional)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid ensures that the solution reaches saturation.

-

Equilibration: Place the container in a thermostatic shaker bath set to the desired temperature. Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[15] The time required for equilibration should be determined empirically.

-

Phase Separation: Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for several hours to allow the undissolved solid to settle. Alternatively, centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant liquid using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Filtration: Immediately filter the sampled solution using a syringe filter with a membrane compatible with the solvent (e.g., PTFE for organic solvents) to remove any remaining solid particles.

-

Solvent Evaporation: Transfer a precisely weighed aliquot of the filtrate to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of this compound).

-

Mass Determination: After complete evaporation of the solvent, weigh the container with the dried this compound residue.

-

Calculation of Solubility: The solubility is calculated as the mass of the dissolved this compound per mass or volume of the solvent.

Instrumental Methods

Modern analytical techniques can also be employed for solubility determination, often offering higher throughput and sensitivity.

-

Headspace Gas Chromatography (HSGC): This method can be used for determining the solubility of inorganic salts by measuring the change in the vapor-liquid equilibrium of a volatile compound added to the solution.[16] As the salt concentration increases, the partial pressure of the volatile compound in the headspace changes, and a breakpoint in this change is observed at the saturation point.[16]

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: For this compound in aqueous solutions, ¹⁹F NMR can be utilized to identify and quantify the different fluoroberyllate species present at equilibrium, providing insights into the dissolution and speciation process.[10]

Visualization of Biochemical Interactions

This compound is widely used in biochemistry and structural biology as a phosphate analog to study the function of ATPases and other phosphate-metabolizing enzymes.[1][2][17] It acts as an inhibitor by forming a stable complex with ADP in the nucleotide-binding site of the enzyme, mimicking the transition state of ATP hydrolysis.[10][18][19][20] This "traps" the enzyme in an inactive conformation, allowing for its structural and functional characterization.[1][10]

The following diagram illustrates the general mechanism of ATPase inhibition by this compound.

Caption: Mechanism of ATPase inhibition by this compound.

The diagram illustrates that during normal ATP hydrolysis, an enzyme-ADP-Pi transition state is formed. This compound, in the presence of ADP, binds to the enzyme's active site, forming a stable enzyme-ADP-BeFx complex. This complex mimics the geometry of the transition state, thereby inhibiting the catalytic cycle and preventing the release of ADP.[18][19][20]

References

- 1. scbt.com [scbt.com]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. BeF2 Is soluble in water whereas the fluorides of other class 12 chemistry CBSE [vedantu.com]

- 5. inorganic chemistry - How can you explain the solubility of BeF2? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. store.noahchemicals.com [store.noahchemicals.com]

- 7. This compound | BeF2 | CID 24589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 7787-49-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. americanelements.com [americanelements.com]

- 10. Inhibition of P-glycoprotein ATPase activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound [chemister.ru]

- 12. Table 4-2, Physical and Chemical Properties of Beryllium and Beryllium Compoundsa - Toxicological Profile for Beryllium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. greenearthchem.com [greenearthchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BeF(3)(-) acts as a phosphate analog in proteins phosphorylated on aspartate: structure of a BeF(3)(-) complex with phosphoserine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metal Fluoride Inhibition of a P-type H+ Pump: STABILIZATION OF THE PHOSPHOENZYME INTERMEDIATE CONTRIBUTES TO POST-TRANSLATIONAL PUMP ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of myosin ATPase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The structure of bovine F1-ATPase inhibited by ADP and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Beryllium Fluoride (BeF₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beryllium fluoride (B91410) (BeF₂), a colorless, hygroscopic solid, holds a significant position in various scientific and industrial domains. It is a principal precursor in the production of beryllium metal and finds applications in glass manufacturing, nuclear reactors, and as a component in welding and soldering fluxes. For researchers in the life sciences, its ability to act as a phosphate (B84403) analog has made it a valuable tool in protein crystallography and the study of enzymatic reactions involving phosphate groups. This technical guide provides a comprehensive overview of the physical and chemical properties of BeF₂, detailed experimental protocols for their determination, and a discussion of its structural characteristics and key reactions.

Physical Properties of Beryllium Fluoride

This compound is a white, glassy solid at room temperature. It is hygroscopic, readily absorbing moisture from the air.[1] Its physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 47.01 g/mol | [2] |

| Appearance | Colorless, glassy lumps or white solid | [2] |

| Melting Point | 554 °C (1029 °F; 827 K) | [2] |

| Boiling Point | 1169 °C (2136 °F; 1442 K) | [2] |

| Density | 1.986 g/cm³ | [2] |

| Solubility in Water | Very soluble | [2] |

| Solubility in other solvents | Sparingly soluble in ethanol | [2] |

| Crystal Structure | Trigonal, α-quartz like | [3] |

Chemical Properties and Reactivity

This compound is the most ionic of the beryllium halides, owing to the high electronegativity of fluorine. However, it still exhibits significant covalent character.

Hydrolysis

BeF₂ is highly soluble in water due to the high hydration energy of the small Be²⁺ ion, which overcomes the lattice energy.[4][5] In aqueous solution, it hydrolyzes to form acidic solutions. The fluoride ions react with water to form hydrofluoric acid.[6]

Reaction with Magnesium

A key industrial application of this compound is its role as a precursor to beryllium metal. This is achieved through a magnesiothermic reduction at high temperatures.[7][8]

BeF₂ + Mg → Be + MgF₂

Analogy to Silicon Dioxide (SiO₂) and Use as a Phosphate Mimic

The structure of solid BeF₂ is analogous to that of cristobalite, a polymorph of silicon dioxide.[2] In this structure, beryllium is tetrahedrally coordinated to four fluoride ions, and each fluoride ion is coordinated to two beryllium ions. This structural similarity is significant in various applications.

In the field of biochemistry and drug development, the tetrafluoroberyllate anion ([BeF₄]²⁻), formed from BeF₂ in the presence of other fluorides, acts as a phosphate analog.[6][9][10] This property allows it to bind to the active sites of enzymes that interact with phosphate groups, effectively inhibiting them and enabling the study of their structure and function through techniques like X-ray crystallography.[9]

Experimental Protocols

Safety Precaution: Beryllium compounds are highly toxic and carcinogenic.[4][11][12] All handling of BeF₂ must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection.[12][13]

Determination of Melting Point

The melting point of BeF₂ can be determined using a capillary melting point apparatus.[14][15][16][17][18]

-

A small amount of finely powdered, dry BeF₂ is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to about 20°C below the expected melting point (554°C).

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the first liquid is observed and the temperature at which the entire sample is liquid are recorded as the melting range.

Determination of Boiling Point

Due to its high boiling point, the determination requires a suitable high-temperature apparatus, such as a Thiele tube with a high-boiling point liquid (e.g., silicone oil) or a specialized digital apparatus.[19][20][21]

-

A small amount of BeF₂ is placed in a micro test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

The assembly is attached to a thermometer and heated in a high-temperature bath.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Determination of Density

The density of solid BeF₂ can be determined by the displacement method using a liquid in which it is insoluble (e.g., a dry, non-polar solvent) or by using a pycnometer.[1][5][22][23][24]

-

The mass of a dry pycnometer is determined.

-

The pycnometer is filled with a solvent of known density, and its mass is recorded.

-

The pycnometer is emptied and dried, and a known mass of BeF₂ is added.

-

The pycnometer is then filled with the solvent, and the total mass is determined.

-

The volume of the displaced solvent, and thus the volume of the BeF₂, can be calculated, allowing for the determination of its density.

Determination of Solubility

The solubility of BeF₂ in water can be determined by preparing a saturated solution at a specific temperature and then determining the concentration of the dissolved salt.[25][26][27][28][29][30][31]

-

An excess of BeF₂ is added to a known volume of deionized water in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached (a saturated solution is formed).

-

A known volume of the supernatant is carefully removed and weighed.

-

The water is evaporated, and the mass of the remaining BeF₂ is determined.

-

The solubility is then expressed as grams of solute per 100 grams of solvent.

Crystal Structure Determination

The crystal structure of BeF₂ is determined using single-crystal X-ray diffraction.[32][33][34][35][36]

-

A suitable single crystal of BeF₂ is mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected on a detector.

-

The positions and intensities of the diffracted beams are used to determine the electron density map of the crystal.

-

From the electron density map, the positions of the beryllium and fluorine atoms in the unit cell can be determined, revealing the crystal structure.

Visualizations

Synthesis of this compound

The industrial production of this compound typically involves the thermal decomposition of ammonium (B1175870) tetrafluoroberyllate.[2][3][37]

Reduction of this compound to Beryllium Metal

The primary method for producing beryllium metal is the reduction of this compound with magnesium at high temperatures.[7][8][38][39][40]

Structural Analogy and Phosphate Mimicry

The structural similarity of the tetrafluoroberyllate ion to the phosphate ion is key to its application in biochemical studies.[6][9][10][41][42]

References

- 1. wjec.co.uk [wjec.co.uk]

- 2. This compound | BeF2 | CID 24589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WebElements Periodic Table » Beryllium » beryllium difluoride [webelements.com]

- 4. nj.gov [nj.gov]

- 5. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 6. Beryllofluoride Binding Mimics Phosphorylation of Aspartate in Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. webqc.org [webqc.org]

- 9. BeF[image] acts as a phosphate analog in proteins phosphorylated on aspartate: Structure of a BeF[image] complex with phosphoserine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Portal [scholarworks.brandeis.edu]

- 11. salt.nuc.berkeley.edu [salt.nuc.berkeley.edu]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. ursinus.edu [ursinus.edu]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. scribd.com [scribd.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. uomus.edu.iq [uomus.edu.iq]

- 21. vernier.com [vernier.com]

- 22. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 23. mt.com [mt.com]

- 24. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 26. fountainheadpress.com [fountainheadpress.com]

- 27. researchgate.net [researchgate.net]

- 28. chem.ws [chem.ws]

- 29. Solubility Rules for Inorganic Compounds [thoughtco.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. researchgate.net [researchgate.net]

- 32. fiveable.me [fiveable.me]

- 33. fiveable.me [fiveable.me]

- 34. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 35. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 36. chem.libretexts.org [chem.libretexts.org]

- 37. US2653856A - Preparation of this compound - Google Patents [patents.google.com]

- 38. researchgate.net [researchgate.net]

- 39. researchgate.net [researchgate.net]

- 40. Enhanced Magnesiothermic Reduction of this compound with CaCl2 Addition for Beryllium Production | Semantic Scholar [semanticscholar.org]

- 41. Crystallization of Proteins that bind phosphate moieties [chem.gla.ac.uk]

- 42. BeF(3)(-) acts as a phosphate analog in proteins phosphorylated on aspartate: structure of a BeF(3)(-) complex with phosphoserine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

Beryllium fluoride phase diagram and transitions

An In-depth Technical Guide to the Beryllium Fluoride (B91410) Phase Diagram and Transitions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the beryllium fluoride (BeF2) phase diagram, detailing its various polymorphs and the transitions between them under different temperature and pressure conditions. The information is compiled from theoretical calculations and experimental studies, offering valuable insights for researchers in materials science and related fields.

This compound (BeF2) is known for its structural analogy to silicon dioxide (SiO2), exhibiting a rich polymorphism that has been the subject of numerous theoretical and experimental investigations. Under ambient conditions, BeF2 exists in the α-quartz phase.[1] As temperature and pressure are varied, it undergoes a series of phase transitions to various other crystalline structures. Understanding these phases and their transitions is crucial for applications where BeF2 is subjected to extreme environments.

Phases of this compound

This compound can exist in several crystalline forms, each with a unique crystal structure and stability range. The known polymorphs include:

-

α-Quartz: The stable phase at ambient temperature and pressure. It has a trigonal crystal structure.[1]

-

β-Quartz: A higher-temperature polymorph of the quartz structure.

-

Coesite-type: A high-pressure phase.

-

Rutile-type (Stishovite): A high-pressure phase with a tetragonal crystal structure.

-

α-PbO2-type: Another high-pressure polymorph.

-

C2/c Monoclinic Phase: A thermodynamically stable high-pressure phase predicted by evolutionary algorithms.[2]

-

Moganite and CaCl2 Structures: Two additional phases found to be stable over a wide pressure range in ab initio random structure searching.

Phase Transitions and Diagram

The phase transitions of BeF2 are complex and have been primarily elucidated through theoretical calculations, with some experimental verification. The sequence and transition pressures can vary depending on the computational methods employed, particularly the choice of density functional theory approximation (LDA vs. GGA).

Temperature-Induced Transitions

At atmospheric pressure, α-quartz BeF2 undergoes a displacive transition to β-quartz upon heating.

Pressure-Induced Transitions

First-principles calculations have predicted the following sequence of phase transitions as pressure increases:

α-quartz → coesite-type → C2/c → rutile-type (stishovite) / α-PbO2-type [1]

There are discrepancies in the predicted transition pressures. Studies using the Local Density Approximation (LDA) tend to underestimate these pressures compared to those using the Generalized Gradient Approximation (GGA), which are considered more reliable.[1]

A novel high-pressure phase with C2/c symmetry has been predicted to be thermodynamically stable in the pressure range of 18–27 GPa.[2][3]

Quantitative Data on BeF2 Phases and Transitions

The following tables summarize the available quantitative data for the various phases and phase transitions of this compound.

Table 1: Crystallographic Data for this compound Polymorphs

| Phase | Crystal System | Space Group | Lattice Parameters (a, b, c in Å; α, β, γ in °) |

| α-Quartz | Trigonal | P3₁21 | a = 4.7329, c = 5.1788 |

| Coesite-type | Monoclinic | C2/c | Data not available in search results |

| Rutile-type | Tetragonal | P4₂/mnm | Data not available in search results |

| α-PbO2-type | Orthorhombic | Pbcn | Data not available in search results |

| C2/c Phase | Monoclinic | C2/c | Data not available in search results |

Note: Detailed lattice parameters for high-pressure phases are not consistently available in the provided search results and would require consulting specialized crystallographic databases.

Table 2: Thermodynamic Data for this compound Transitions

| Transition | Temperature (°C) | Pressure (GPa) | Enthalpy Change (ΔH) | Notes |

| Melting | 554 | - | [4] | |

| Boiling | 1169 | - | [4] | |

| α-quartz → coesite-type | - | ~4 (GGA) | Data not available | Theoretical prediction.[1] |

| coesite-type → C2/c | - | ~18 (GGA) | Data not available | Theoretical prediction.[1][2] |

| C2/c → rutile-type | - | ~27 (GGA) | Data not available | Theoretical prediction.[1] |

Experimental Protocols

The determination of the BeF2 phase diagram relies on a combination of experimental techniques capable of probing material properties under high pressure and temperature.

High-Pressure X-ray Diffraction (HP-XRD)

Methodology: High-pressure X-ray diffraction is a primary tool for identifying crystal structures under compression. A diamond anvil cell (DAC) is commonly used to generate high pressures.

-

Sample Preparation: A powdered sample of BeF2 is loaded into a small hole in a gasket, which is placed between two diamond anvils. A pressure-transmitting medium (e.g., a noble gas like neon or argon) is often included to ensure hydrostatic or quasi-hydrostatic conditions. A pressure calibrant, such as ruby or a known metal, is also included to determine the pressure inside the cell via its fluorescence or equation of state.

-

Data Collection: The DAC is placed in the path of a high-energy X-ray beam, typically from a synchrotron source. As the pressure is incrementally increased, diffraction patterns are collected.

-

Analysis: The collected diffraction patterns are analyzed to determine the crystal structure of the BeF2 at each pressure point. The appearance of new diffraction peaks and the disappearance of others signal a phase transition.

First-Principles Calculations

Methodology: Theoretical investigations based on density functional theory (DFT) are used to predict the stability of different crystal structures at various pressures and temperatures.

-

Computational Approach: The energies of various candidate crystal structures of BeF2 are calculated as a function of pressure. The structure with the lowest enthalpy at a given pressure is predicted to be the most stable phase.

-

Algorithms: Evolutionary algorithms, such as USPEX (Universal Structure Predictor for Evolutionary Xtallography), are employed to search for new, stable crystal structures at high pressures.[2]

Visualizations

The following diagrams illustrate the pressure-induced phase transitions of this compound and a typical experimental workflow for their investigation.

Caption: Pressure-induced phase transitions in BeF2.

Caption: Workflow for HP-XRD studies of BeF2.

References

An In-depth Technical Guide to the Thermochemical Data of Beryllium Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of beryllium fluoride (B91410) (BeF₂), a compound of significant interest in various scientific and industrial fields, including nuclear engineering and materials science. This document compiles and presents key thermochemical data for the solid, liquid, and gaseous phases of BeF₂, including standard enthalpy of formation, standard molar entropy, and heat capacity. Detailed descriptions of the experimental methodologies used to determine these properties are provided, offering researchers a thorough understanding of the data's origins. Furthermore, this guide illustrates the relationships between different thermochemical parameters and the experimental techniques employed for their measurement through a clear and concise diagram.

Introduction

Beryllium fluoride (BeF₂) is a white, solid inorganic compound with unique physical and chemical properties. Its structural similarity to quartz and its utility as a precursor for beryllium metal underscore its importance.[1] A thorough understanding of its thermochemical behavior is crucial for its application in high-temperature environments such as molten salt reactors, where it is a key component of the fuel and coolant mixtures.[1][2] This guide aims to provide a consolidated and detailed resource of the thermochemical data of BeF₂ for the scientific community.

Physical and Structural Properties

This compound exists in different polymorphic forms, with the α-quartz structure being the most common at ambient conditions.[1][2] The structure of solid BeF₂ is analogous to that of cristobalite, with Be²⁺ centers being tetrahedrally coordinated to four fluoride ions, and each fluoride ion being coordinated to two beryllium centers.[1][3] In the gaseous state, BeF₂ adopts a linear molecular geometry.[1][3]

Table 1: Physical and Structural Properties of this compound

| Property | Value | Reference |

| Molar Mass | 47.01 g/mol | [1][4] |

| Melting Point | 554 °C (827 K) | [1] |

| Boiling Point | 1169 °C (1442 K) | [1] |

| Density (solid, 25 °C) | 1.986 g/cm³ | [1] |

| Crystal Structure (α-phase) | Trigonal, α-quartz | [1] |

| Space Group (α-phase) | P3₁21 | [1] |

Thermochemical Data

The following tables summarize the key thermochemical data for this compound in its solid, liquid, and gaseous states. The data has been compiled from various sources, with a primary reliance on the NIST-JANAF Thermochemical Tables.

Standard Enthalpy of Formation, Gibbs Free Energy of Formation, and Standard Molar Entropy (at 298.15 K)

Table 2: Standard Molar Thermochemical Properties of this compound at 298.15 K

| Phase | ΔfH° (kJ/mol) | ΔfG° (kJ/mol) | S° (J/mol·K) | Reference |

| Solid (α-quartz) | -1026.8 | -979.4 | 53.4 | [5] |

| Gas | -796.01 | - | 227.56 | [6] |

| Liquid | -1022.05 | - | 59.88 | [6] |

Heat Capacity

The heat capacity of this compound is dependent on temperature. The following tables provide the parameters for the Shomate equation, which describes the heat capacity as a function of temperature.

Cp° = A + Bt + Ct² + D*t³ + E/t² where t = temperature (K) / 1000.

Table 3: Shomate Equation Parameters for Solid BeF₂

| Temperature Range (K) | A | B | C | D | E | F | G | H | Reference |

| 298 - 500 | 114.2533 | -256.7867 | 389.9634 | 0.000000 | -1.825756 | -1058.920 | 240.6896 | -1026.754 | [7] |

| 500 - 825 | 47.38715 | 33.40878 | 0.060563 | -0.020002 | -0.001405 | -1041.699 | 101.9641 | -1026.754 | [7] |

Table 4: Shomate Equation Parameters for Liquid BeF₂

| Temperature Range (K) | A | B | C | D | E | F | G | H | Reference |

| 825 - 2000 | 50.61468 | 42.61739 | -8.151102 | 1.731340 | -1.135873 | - | - | - | [6] |

Table 5: Shomate Equation Parameters for Gaseous BeF₂

| Temperature Range (K) | A | B | C | D | E | F | G | H | Reference |

| 2000 - 6000 | 61.51108 | 0.469968 | -0.094569 | 0.006520 | -3.228179 | -822.7292 | 289.9374 | -796.0060 | [6] |

Phase Transitions

Table 6: Enthalpies of Phase Transitions

| Transition | Temperature (K) | ΔH (kJ/mol) | Reference |

| Fusion (Solid → Liquid) | 825 | 4.757 | [8] |

| Sublimation (Solid → Gas) | 750 | 236.4 ± 2.9 | [9] |

| Vaporization (Liquid → Gas) | 923 | 222.8 | [9] |

Experimental Protocols

The thermochemical data presented in this guide have been determined through various experimental techniques. The principles of the key methodologies are outlined below.

Solution Calorimetry

Solution calorimetry is employed to determine the enthalpy of formation of a compound by measuring the heat change upon its dissolution in a suitable solvent.

-

Principle: The heat of solution is measured in a calorimeter. By designing a thermochemical cycle involving the dissolution of the compound and its constituent elements (or other compounds with known enthalpies of formation), the enthalpy of formation of the target compound can be calculated using Hess's law.[10][11]

-

Apparatus: A solution calorimeter, typically consisting of a dewar-like vessel to minimize heat exchange with the surroundings, a sensitive temperature measuring device (like a thermistor or a platinum resistance thermometer), a stirrer, and a calibration heater.[10][11]

-

Procedure:

-

A known amount of solvent (e.g., an aqueous solution of hydrofluoric acid for BeF₂) is placed in the calorimeter, and its temperature is monitored until a stable baseline is achieved.[10][11]

-

A precisely weighed sample of the substance (e.g., BeF₂) is introduced into the solvent, and the temperature change of the solution is recorded until a new stable temperature is reached.[10][11]

-

The calorimeter is calibrated by introducing a known amount of electrical energy through the heater and measuring the corresponding temperature rise.[10]

-

The heat of solution is calculated from the observed temperature change and the heat capacity of the calorimeter and its contents.[10]

-

Combustion Calorimetry

Combustion calorimetry, particularly with fluorine as the oxidant, is a direct method for determining the enthalpy of formation of fluorides.

-

Principle: A known mass of the substance (beryllium in this case) is completely combusted in an excess of the oxidant (fluorine gas) in a constant-volume container (a bomb). The heat released during the combustion reaction is measured.[12][13]

-

Apparatus: A high-pressure combustion bomb, typically made of a corrosion-resistant material like monel or nickel, a water-bath calorimeter with a precise thermometer, and a system for filling the bomb with high-purity fluorine gas.[13]

-

Procedure:

-

A weighed sample of beryllium is placed in a crucible inside the combustion bomb.

-

The bomb is sealed, evacuated, and then filled with a known pressure of fluorine gas.

-

The bomb is placed in the calorimeter, which is filled with a known amount of water.

-

The temperature of the water is monitored to establish a baseline.

-

The sample is ignited, and the temperature of the calorimeter is recorded until it reaches a maximum and then starts to cool.

-

The energy equivalent of the calorimeter is determined by burning a standard substance (e.g., benzoic acid in oxygen, or through electrical calibration).

-

The heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter, with corrections made for the heat of ignition and any side reactions.[12]

-

Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is a powerful technique used to measure the vapor pressure of a substance as a function of temperature, from which thermodynamic properties such as the enthalpy of sublimation or vaporization can be derived.[14][15][16][17][18]

-

Principle: A small amount of the sample is placed in a Knudsen cell, which is a small, heated container with a tiny orifice. In the cell, the solid or liquid sample is in equilibrium with its vapor. A molecular beam of the effusing vapor escapes through the orifice into a high-vacuum chamber, where it is ionized and analyzed by a mass spectrometer. The intensity of the ion signal is proportional to the partial pressure of the corresponding species in the cell.[14][16][18]

-

Apparatus: A Knudsen cell, a high-temperature furnace, a high-vacuum system, and a mass spectrometer.[15][16]

-

Procedure:

-

The sample is loaded into the Knudsen cell.

-

The cell is heated to a desired temperature, and the system is allowed to reach thermal and chemical equilibrium.

-

The mass spectrum of the effusing vapor is recorded.

-

The ion intensities of the species of interest are measured as a function of temperature.

-

The vapor pressure is calculated from the ion intensities using calibration constants obtained from a substance with a known vapor pressure.

-

The enthalpy of sublimation or vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).[17]

-

Interrelation of Thermochemical Properties and Experimental Methods

The determination of a comprehensive set of thermochemical data for a compound like this compound involves a combination of different experimental techniques. The following diagram illustrates the logical flow and relationship between the key thermochemical properties and the primary experimental methods used to determine them.

Caption: Workflow illustrating the determination of thermochemical properties of BeF₂.

Conclusion

This technical guide has provided a detailed compilation of the thermochemical data for this compound, covering its solid, liquid, and gaseous phases. The tabulated data for standard enthalpy of formation, standard molar entropy, and heat capacity, along with information on phase transitions, offer a valuable resource for researchers and engineers. The elucidation of the experimental protocols behind these measurements provides context and enhances the utility of the data. The workflow diagram visually integrates the concepts, showing how different experimental techniques contribute to the comprehensive thermochemical characterization of this important inorganic compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 4. This compound [chemister.ru]

- 5. sciencemadness.org [sciencemadness.org]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. OneMine | RI 6664 Some Thermal Properties Of this compound From 8° To 1,200° K [onemine.org]

- 9. This compound [webbook.nist.gov]

- 10. laguardia.edu [laguardia.edu]

- 11. moorparkcollege.edu [moorparkcollege.edu]

- 12. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heat of Formation of Aluminum Fluoride by Direct Combination of the Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Knudsen Effusion MS [massint.co.uk]

- 15. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]

- 16. Knudsen Effusion Mass Spectrometry (KEMS-online) - KEMS Technique [sites.google.com]

- 17. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]

- 18. electrochem.org [electrochem.org]

Beryllium fluoride CAS number and chemical identifiers

This guide provides a comprehensive overview of beryllium fluoride (B91410) (BeF₂), focusing on its chemical identifiers, physicochemical properties, synthesis, applications, and safety protocols. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields.

Chemical Identifiers

Beryllium fluoride is an inorganic compound with the formula BeF₂.[1] It is a key precursor in the production of beryllium metal.[1][2][3] Below is a summary of its primary chemical identifiers.

| Identifier Type | Value |

| CAS Number | 7787-49-7[1][3][4][5][6][7] |

| PubChem CID | 24589[1][2] |

| EC Number | 232-118-5[7] |

| UNII | 499FU9DQ5C[1] |

| ChemSpider | 22992[1] |

| ChEBI | CHEBI:49499[1] |

| RTECS Number | DS2800000[1] |

| InChI | InChI=1S/Be.2FH/h;2*1H/q+2;;/p-2[1][5] |

| SMILES | F[Be]F[1][5] |

Physicochemical Properties

This compound is a white, glassy, and odorless solid that is highly soluble in water.[1][2] Its structure in a solid state resembles that of quartz, with tetrahedral Be²⁺ centers.[1][2] In the gaseous state, it adopts a linear structure.[1][2][3]

| Property | Value |

| Molecular Formula | BeF₂[1][3][6] |

| Molar Mass | 47.01 g/mol [1][5][6] |

| Appearance | Colorless, glassy lumps or white powder[1][7] |

| Density | 1.986 g/cm³[1][5] |

| Melting Point | 554 °C (1,029 °F; 827 K)[1] |

| Boiling Point | 1,169 °C (2,136 °F; 1,442 K)[1] |

| Solubility in Water | Very soluble[1][3] |

| Solubility in Ethanol | Sparingly soluble[1] |

| Crystal Structure | Trigonal, α-quartz[1] |

Synthesis Protocol

The primary industrial method for producing this compound involves the thermal decomposition of ammonium (B1175870) tetrafluoroberyllate ((NH₄)₂BeF₄).[1][4]

Experimental Protocol:

-

Reaction of Beryllium Hydroxide (B78521): Impure beryllium hydroxide (Be(OH)₂), obtained from processing beryllium ores, is reacted with ammonium bifluoride ((NH₄)HF₂) to produce ammonium tetrafluoroberyllate ((NH₄)₂BeF₄) and water.[1][2][8]

-

Reaction: Be(OH)₂ + 2 (NH₄)HF₂ → (NH₄)₂BeF₄ + 2 H₂O[1]

-

-

Purification: The resulting ammonium tetrafluoroberyllate is a robust ion, which allows for purification by precipitating various impurities as their hydroxides.[1]

-

Thermal Decomposition: The purified ammonium tetrafluoroberyllate is then heated to induce thermal decomposition, yielding the final product, this compound (BeF₂), along with ammonia (B1221849) (NH₃) and hydrogen fluoride (HF) as byproducts.[1]

-

Reaction: (NH₄)₂BeF₄ → 2 NH₃ + 2 HF + BeF₂[1]

-

Applications

This compound has several niche but important applications across various scientific and industrial fields.

-

Production of Beryllium Metal: It is the principal precursor for manufacturing beryllium metal.[1][2][3] The metal is obtained through the reduction of BeF₂ with magnesium at 1300 °C.[1][3]

-

Nuclear Reactors: BeF₂ is a key component of the fluoride salt mixture FLiBe (LiF/BeF₂), used as a solvent and coolant in liquid-fluoride nuclear reactors.[1] These mixtures have low melting points and excellent neutronic properties.[1]

-

Biochemistry and Protein Crystallography: In biochemistry, this compound is used as a mimic of phosphate.[1][2][3] The complex it forms with adenosine (B11128) diphosphate (B83284) (ADP) binds to ATP sites, inhibiting protein action and allowing for the crystallization of proteins in their bound state.[1][3]

-

Glass Manufacturing: It is used in the production of specialty glasses and fluoroberyllate glass, which has the lowest refractive index for a solid at room temperature.[1][2]

Safety and Handling

Beryllium compounds are highly toxic and carcinogenic.[1][3][9] this compound is very soluble in water, allowing it to be easily absorbed by the body.[3]

-

Toxicity: The LD₅₀ in mice is approximately 100 mg/kg by ingestion and 1.8 mg/kg by intravenous injection.[1][3] Inhalation can cause severe irritation to the respiratory tract and may lead to pneumonitis.[2] Chronic exposure can result in berylliosis, a chronic beryllium disease characterized by the formation of granulomas and fibrosis in the lungs.[2]

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[9][10] A NIOSH-approved respirator is necessary when ventilation is inadequate.[10]

-

Handling Procedures: Use with adequate general or local explosion-proof ventilation.[10] A regulated, marked area should be established for handling and storage.[9] Avoid contact with skin and eyes, and do not ingest or inhale the substance.[10] Wash hands thoroughly after handling.[9][10]

-

Storage: Store in a locked poison room.[10] Keep containers tightly closed in a dry, well-ventilated place.[11]

-

First Aid:

-

Inhalation: Move the victim to fresh air immediately. If not breathing, provide artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact: Immediately wash or shower to remove the chemical.[9] Remove contaminated clothing and wash before reuse.[10]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[11]

-

Ingestion: If the victim is conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[11]

-

Conclusion

This compound is a critical inorganic compound with significant applications in metallurgy, nuclear technology, and biochemical research. Its unique properties, such as its role as a precursor to beryllium metal and its ability to mimic phosphate, make it invaluable in these fields. However, its extreme toxicity necessitates strict adherence to safety and handling protocols to mitigate the severe health risks associated with exposure.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | BeF2 | CID 24589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Beryllium_fluoride [bionity.com]

- 4. WebElements Periodic Table » Beryllium » beryllium difluoride [winter.group.shef.ac.uk]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. acs.org [acs.org]

- 9. nj.gov [nj.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Isotopes of Beryllium in Beryllium Fluoride Studies: A Technical Guide for Researchers

Introduction: Beryllium Isotopes and the Significance of Beryllium Fluoride (B91410) in Biochemical Research

Beryllium (Be) is a light alkaline earth metal with one stable isotope, ⁹Be, and several radioisotopes, of which ¹⁰Be and ⁷Be are the most relevant for research applications due to their half-lives. In the realm of biochemistry and drug development, beryllium fluoride (BeF₂) has emerged as a critical tool, primarily due to its ability to act as a close mimic of phosphate (B84403).[1][2][3] This property allows BeF₂ complexes, particularly BeF₃⁻ in the presence of excess fluoride, to bind to the active sites of many enzymes that interact with phosphate, such as ATPases and kinases.[4][5] By forming stable, often inhibitory, complexes with these enzymes, this compound enables detailed structural and functional studies that are otherwise challenging with transient phosphorylated states.[4][5] This guide provides an in-depth overview of the use of beryllium isotopes in conjunction with this compound for studying biological systems, with a focus on experimental protocols and quantitative data relevant to researchers in drug development.

Mass Spectrometry in Beryllium Isotope Analysis

Mass spectrometry is a powerful analytical technique for the quantitative analysis of beryllium isotopes in biological and environmental samples. Techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Accelerator Mass Spectrometry (AMS) offer high sensitivity and specificity for detecting and quantifying different beryllium isotopes.

Experimental Protocol: Sample Preparation and Analysis by Mass Spectrometry

The following protocol outlines a general procedure for the preparation of biological samples for beryllium isotope analysis by mass spectrometry, adapted from methods described for ICP-MS and AMS.

-

Sample Collection and Storage: Collect biological samples (e.g., tissues, blood) and store them frozen at -80°C to ensure stability.[6]

-

Digestion:

-

For tissues, weigh an appropriate amount (e.g., 0.1-0.5 g) into a digestion vessel.

-

Add a mixture of nitric acid (HNO₃) and perchloric acid (HClO₄) (typically in a 3:1 ratio) for the digestion of most beryllium compounds. For the more refractory beryllium oxide (BeO), the addition of sulfuric acid (H₂SO₄) may be necessary.

-

Heat the samples according to a validated temperature program until dense white fumes appear and the solution is clear.

-

Allow the samples to cool completely.

-

-

Dilution and Internal Standard Addition:

-

Dilute the digested sample to a final volume with deionized water.

-

Add an internal standard, such as ⁶Li, to all samples, calibration standards, and blanks to correct for instrumental drift and matrix effects.

-

-

Instrumental Analysis (ICP-MS):

-

Calibrate the ICP-MS instrument using a series of aqueous beryllium standard solutions of known concentrations.

-

Aspirate a blank solution to establish the baseline.

-

Analyze the prepared samples, ensuring to run blanks and quality control standards periodically to monitor instrument performance.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the instrument response of the standards against their concentrations.

-

Determine the concentration of beryllium in the samples from the calibration curve, correcting for dilution and the mass of the initial sample.

-

Quantitative Data: Mass Spectrometry of Beryllium Isotopes

The following table summarizes key quantitative parameters related to the mass spectrometric analysis of beryllium isotopes.

| Parameter | Value | Matrix | Analytical Technique | Reference |

| Detection Limit (LOD) | 0.3 ppt (B1677978) (ng/L) | Human Urine | ICP-MS | |

| Detection Limit (LOD) | 0.02 ng/g | Biological Tissue | ICP-MS | |

| Detection Limit (LOD) | 0.03 ng/mL | Blood | ICP-MS | |

| Linear Range | 5 - 2000 ng/mL | Geological Samples | ICP-MS | |

| AMS Detection Limit (¹⁰Be/⁹Be ratio) | 3.0 x 10⁻¹⁴ | Biological Tissue | AMS |

⁹Be NMR Spectroscopy of this compound Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy of the stable ⁹Be isotope is a valuable technique for probing the local chemical environment of beryllium in solution and in complex with biomolecules.[7][8][9] ⁹Be is a quadrupolar nucleus, which can lead to broad spectral lines; however, for small, symmetric complexes, relatively sharp signals can be obtained.[9] The chemical shift of ⁹Be is sensitive to its coordination number and the nature of the coordinating ligands, providing insights into the structure of this compound complexes.[7][8][9]

Experimental Protocol: ⁹Be NMR Spectroscopy of Protein-BeFₓ Complexes

The following is a generalized protocol for acquiring ⁹Be NMR spectra of this compound complexes with proteins.

-

Sample Preparation:

-

Purify the protein of interest to >95% homogeneity as assessed by SDS-PAGE.[6]

-

Buffer exchange the protein into a suitable buffer for NMR analysis (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.0) that does not contain components that will interfere with the experiment.

-

Concentrate the protein to a suitable concentration for NMR (typically 0.1-1 mM).

-

To form the BeFₓ complex, incubate the protein with a molar excess of NaF and BeCl₂ or BeSO₄. The final concentrations will need to be optimized for each system but are often in the low millimolar range.

-

-

NMR Data Acquisition:

-

Transfer the sample to a suitable NMR tube.

-

Acquire ⁹Be NMR spectra on a high-field NMR spectrometer equipped with a broadband probe.

-

Use a simple pulse-acquire sequence. Due to the quadrupolar nature of ⁹Be, short pulse widths and acquisition times are often optimal.

-

A ¹H decoupling sequence may be applied to simplify the spectra, though direct coupling to protons is not expected for BeFₓ complexes.

-

Reference the ⁹Be chemical shifts to an external standard, such as a 0.43 M solution of BeSO₄ in D₂O, defined as 0 ppm.[9]

-

-

Data Processing and Analysis:

-

Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

-

Perform a Fourier transform to obtain the frequency-domain spectrum.

-

Analyze the chemical shifts and line widths of the ⁹Be signals to infer information about the coordination environment of the beryllium atom.

-

Quantitative Data: ⁹Be NMR Spectroscopy

The following table presents typical quantitative data obtained from ⁹Be NMR studies.

| Parameter | Value | Conditions | Reference |

| Reference Compound | 0.43 M BeSO₄ in D₂O | - | [9] |

| Chemical Shift Range | -18 to 28 ppm | Varies with coordination | [9] |

| Linewidth of Reference | ~7 Hz | Small symmetric complex | [9] |

| Typical Linewidths | Several hundred Hz | Large, asymmetric complexes | [9] |

Application in Protein Crystallography

This compound is widely used in protein crystallography to trap and visualize the structure of enzymes in a state that mimics the binding of a phosphate group.[1][2][3] The ADP-BeF₃⁻ complex is a particularly effective mimic of ATP.[2] This allows for the crystallization and structure determination of proteins in their "active" or inhibited conformations.[1][2][3]

Experimental Protocol: Co-crystallization with this compound

The following protocol provides a general guideline for the co-crystallization of a protein with ADP and this compound.

-

Protein Preparation:

-

Formation of the Inhibitory Complex:

-

In a microcentrifuge tube, mix the protein solution with a solution containing MgSO₄ and ADP at concentrations optimized for your system (e.g., final concentrations of 4 mM MgSO₄ and 1 mM ADP).

-

Incubate for a short period (e.g., 20 minutes) at room temperature.

-

Add NaF to the mixture (e.g., to a final concentration of 5 mM) and incubate for another 20 minutes.

-

Add BeCl₂ (e.g., to a final concentration of 2.5 mM) to initiate the formation of the BeF₃⁻ complex.

-

-

Crystallization Screening:

-

Use the protein-ADP-BeF₃⁻ complex solution to set up crystallization trials using standard techniques such as hanging drop or sitting drop vapor diffusion.

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives).

-

-

Crystal Harvesting and Data Collection:

-

Once crystals have grown to a suitable size, harvest them using a cryo-loop and flash-cool them in liquid nitrogen, often with the addition of a cryoprotectant.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination:

-

Process the diffraction data and solve the crystal structure using standard crystallographic software.

-

This compound and Cellular Signaling

This compound's ability to mimic phosphate makes it a potent modulator of cellular signaling pathways that are regulated by phosphorylation. One such pathway is the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway, which is crucial for cell proliferation, differentiation, and survival.

The Ras-MAPK Signaling Pathway

The Ras-MAPK pathway is a cascade of protein kinases that relays signals from the cell surface to the nucleus.[11][12][13][14] The pathway is initiated by the activation of a receptor tyrosine kinase, which leads to the activation of the small GTPase Ras.[11][12][13][14] Activated Ras then triggers a phosphorylation cascade involving Raf (a MAPKKK), MEK (a MAPKK), and ERK (a MAPK).[11][12][13][14] Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression.[11][12][13][14]

This compound can activate this pathway by mimicking the phosphate groups that are essential for the activity of many of the kinases in the cascade. This can lead to uncontrolled cell proliferation.

Caption: The Ras-MAPK signaling pathway and points of influence by BeF₃⁻.

Experimental Workflow for ⁷Be Tracer Studies

The radioisotope ⁷Be can be used as a tracer in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of beryllium-containing compounds.[15][16][17] The following diagram illustrates a typical workflow for such a study.

Caption: Experimental workflow for a ⁷Be tracer pharmacokinetic study.

Quantitative Data: Enzyme Inhibition and Binding Affinity

The following table provides examples of quantitative data on the interaction of this compound with various enzymes, highlighting its utility in studying enzyme kinetics and inhibition.

| Enzyme | Parameter | Value | Conditions | Reference |

| Myosin S-1 ATPase | k_app (inhibition rate constant with MgATP) | 0.5 M⁻¹s⁻¹ | - | [18] |

| Myosin S-1 ATPase | k_app (inhibition rate constant with MgADP) | 58 M⁻¹s⁻¹ | - | [18] |

| Myosin S-1 ATPase | Overall binding constant of BeF₃⁻ to M.ADP | 5 x 10⁵ M⁻¹ | - | [18] |

| Na,K-ATPase | K_i (inhibition constant) for BeF₃⁻ | 9 ± 4 µM | pH 7.5 | [19] |

| P-glycoprotein ATPase | t₁/₂ for reactivation from BeFₓ inhibition | 32 min | 37°C | [20] |

| F-actin | K_d (dissociation constant) for BeF₃⁻ | 2 µM | - | [21] |

Conclusion

The unique properties of beryllium isotopes, particularly the stability of ⁹Be for NMR and the utility of ⁷Be and ¹⁰Be as tracers, combined with the phosphate-mimicking ability of this compound, provide a powerful toolkit for researchers in biochemistry and drug development. The methodologies outlined in this guide, from high-sensitivity mass spectrometry and detailed NMR spectroscopy to protein crystallography, enable the detailed investigation of enzyme mechanisms, the elucidation of cellular signaling pathways, and the pharmacokinetic profiling of beryllium-containing compounds. As analytical techniques continue to advance, the application of beryllium isotopes in this compound studies is poised to yield further critical insights into fundamental biological processes and aid in the development of novel therapeutics.

References

- 1. cdn-links.lww.com [cdn-links.lww.com]

- 2. scbt.com [scbt.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Research Portal [scholarworks.brandeis.edu]

- 5. researchgate.net [researchgate.net]

- 6. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]